molecular formula C9H15NO B1407363 2-Azaadamantane-3-ol CAS No. 3015-19-8

2-Azaadamantane-3-ol

Cat. No.: B1407363
CAS No.: 3015-19-8
M. Wt: 153.22 g/mol
InChI Key: GDXRKFUTKCESNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaadamantane-3-ol is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

2-Azaadamantane-3-ol plays a crucial role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with enzymes such as oxidoreductases, facilitating the oxidation of primary and secondary alcohols. The compound’s interaction with these enzymes is characterized by the formation of oxoammonium ions, which act as active catalytic species . Additionally, this compound exhibits moderate relationships with spectroscopic parameters, such as the hyperfine coupling constant of the nitrogen atom and NO stretching vibration frequency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipophilicity and stability of drugs, thereby enhancing their efficacy . The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s catalytic activity is influenced by the electronic interactions on the NO bond, which significantly impact its ability to facilitate oxidative reactions . The formation of oxoammonium ions by the oxidation of this compound is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound maintains its catalytic efficiency over extended periods, although its activity may decrease due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced drug stability and efficacy . At higher doses, toxic or adverse effects may occur, including strychnine-like symptoms and decreased toxicity thresholds . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in oxidation reactions is particularly notable, as it facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . These metabolic interactions are crucial for understanding the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity . The compound’s distribution patterns are essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These localization patterns affect the compound’s activity and function, directing it to specific compartments or organelles within the cell . Understanding these subcellular dynamics is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaadamantane-3-ol typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the interaction of the resulting triamine with compounds containing carbonyl groups . Another approach involves the iodine-mediated ring closure, followed by reduction and subsequent oxidation under conventional conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Azaadamantane-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a wide range of azaadamantane derivatives .

Comparison with Similar Compounds

2-Azaadamantane-3-ol can be compared with other similar compounds, such as:

The unique structural and electronic properties of this compound make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-azatricyclo[3.3.1.13,7]decan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXRKFUTKCESNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294055
Record name 2-Azatricyclo[3.3.1.13,7]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3015-19-8
Record name 2-Azatricyclo[3.3.1.13,7]decan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3015-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azatricyclo[3.3.1.13,7]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaadamantane-3-ol
Reactant of Route 2
2-Azaadamantane-3-ol
Reactant of Route 3
2-Azaadamantane-3-ol
Reactant of Route 4
2-Azaadamantane-3-ol
Reactant of Route 5
2-Azaadamantane-3-ol
Reactant of Route 6
2-Azaadamantane-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.